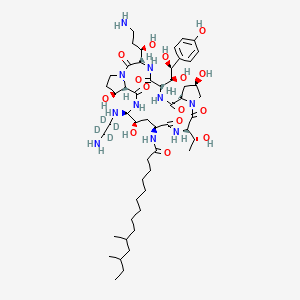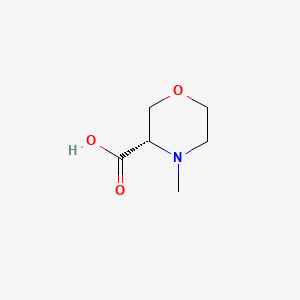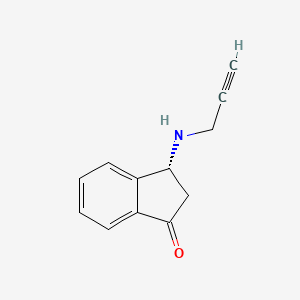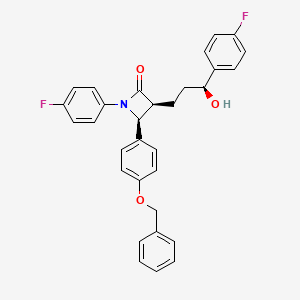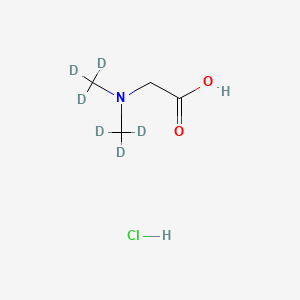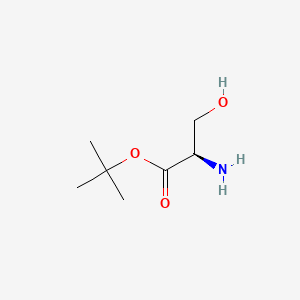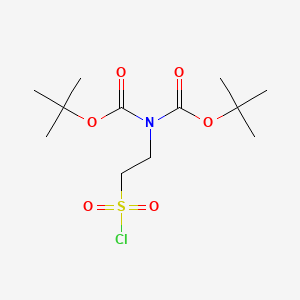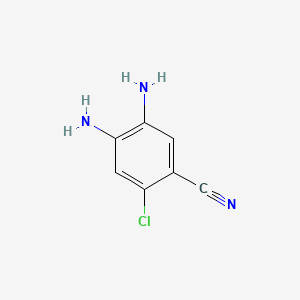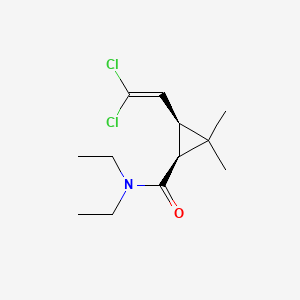
双氯芬酸二聚体杂质
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diclofenac Dimer Impurity is a metabolite of Diclofenac . Diclofenac is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and antipyretic properties . The Dimer Impurity is present in various pharmaceutical dosage forms of Diclofenac .
Molecular Structure Analysis
The molecular formula of Diclofenac Dimer Impurity is C28H20Cl4N2O4, and its molecular weight is 590.28 . A detailed structural analysis of diclofenac, including the formation of a dimer, has been discussed in a study .科学研究应用
杂质检测分析方法开发
开发了一种新的稳定性指示 UPLC 方法,用于测定双氯芬酸及其杂质(包括一种新的二聚体杂质)在药物剂型中的含量。该方法按照 ICH 指南进行验证,对检测不同药物形式中的双氯芬酸含量及其杂质表现出高特异性、精密度和准确性,展示了分析化学在质量控制和制剂分析中的应用(Azougagh 等,2016)。
环境影响研究
关于双氯芬酸紫外光解过程中二聚体形成的研究突出了药物杂质的环境归宿。研究发现,在紫外线照射下双氯芬酸反应产生的二聚体可能对水处理和环境安全产生影响,强调了了解药物在环境中的稳定性和转化产物的重要性(Keen 等,2013)。
降解机理和途径
双氯芬酸在甲醇中的电氧化研究提供了对该药物降解机理(包括其二聚化)的见解。了解此类过程的化学途径和副产物对于开发废水处理设施中药物的有效降解和去除方法至关重要,从而减轻其对环境的影响(Frański 等,2016)。
分子结构分析
对双氯芬酸分子的拓扑和静电性质的研究,包括通过 COOH 同顺子形成二聚体,提供了有关双氯芬酸分子相互作用能力的宝贵信息。这项研究为新药物及其相互作用机制的设计提供了见解,有助于开发具有更少副作用的更有效药物(Devi 等,2019)。
作用机制
Target of Action
Diclofenac Dimer Impurity is a metabolite of Diclofenac , a nonsteroidal anti-inflammatory drug (NSAID) of the phenylacetic acid class . The primary target of Diclofenac, and by extension its dimer impurity, is the cyclooxygenase (COX) enzyme . Diclofenac inhibits the COX-2 enzyme with greater potency than it does COX-1 . The COX enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
As a COX inhibitor, Diclofenac Dimer Impurity likely interacts with the COX enzymes to prevent the synthesis of prostaglandins . This results in a reduction of inflammation and pain signals, providing relief from symptoms associated with conditions like arthritis and osteoarthritis .
Biochemical Pathways
Studies on diclofenac have proposed several reaction pathways including hydroxylation, decarboxylation, dechlorination–cyclization, formylation, dehydrogenation, and dechlorination–hydrogenation . These pathways involve various chemical transformations that could potentially alter the structure and function of the compound.
Pharmacokinetics
Diclofenac itself has been shown to have high inter- and intra-subject variability in its absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The molecular and cellular effects of Diclofenac Dimer Impurity are likely similar to those of Diclofenac, given their structural similarity. By inhibiting the COX enzymes and reducing prostaglandin synthesis, Diclofenac Dimer Impurity may help alleviate inflammation and pain . .
Action Environment
The action of Diclofenac Dimer Impurity may be influenced by various environmental factors. For instance, studies on Diclofenac have shown that its degradation can be affected by factors such as pH, dosage, and the presence of other substances . The degradation of Diclofenac was found to be more efficient under UV light and in the presence of peroxymonosulfate, a strong oxidizing agent . Similar environmental factors may also influence the action, efficacy, and stability of Diclofenac Dimer Impurity.
属性
IUPAC Name |
2-[5-[3-(carboxymethyl)-4-(2,6-dichloroanilino)phenyl]-2-(2,6-dichloroanilino)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20Cl4N2O4/c29-19-3-1-4-20(30)27(19)33-23-9-7-15(11-17(23)13-25(35)36)16-8-10-24(18(12-16)14-26(37)38)34-28-21(31)5-2-6-22(28)32/h1-12,33-34H,13-14H2,(H,35,36)(H,37,38) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXUKWWAZUNETL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC4=C(C=CC=C4Cl)Cl)CC(=O)O)CC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20Cl4N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



